

An In-Depth Technical Guide to 2C-B-Fly: Chemical Structure and Properties

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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly, known by its formal name 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a psychedelic phenethylamine and a structural analog of 2C-B.[2][3] It belongs to the "FLY" series of compounds, characterized by the fusion of two dihydrofuran rings to the central benzene ring, creating a rigid molecular structure.[4] First synthesized in 1996 by a team led by David E. Nichols, **2C-B-Fly** has garnered interest in the scientific community for its potent psychoactive effects, which are primarily mediated through its interaction with serotonin receptors.[3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and synthesis of **2C-B-Fly**, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

2C-B-Fly is a substituted phenethylamine with a molecular formula of $C_{12}H_{14}BrNO_2$ and a molecular weight of approximately 284.15 g/mol.[2] The defining feature of its structure is the tetrahydrobenzodifuran core, which distinguishes it from the more flexible structure of 2C-B.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine	[2]
CAS Number	178557-21-6	[2]
Molecular Formula	C ₁₂ H ₁₄ BrNO ₂	[2]
Molecular Weight	284.15 g/mol	[2]
Melting Point	310 °C	
Solubility	DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml	[6]

Pharmacology

The pharmacological profile of **2C-B-Fly** is primarily characterized by its activity as a potent partial agonist at several serotonin receptor subtypes, with the 5-HT₂ family of receptors being the most significant targets.

Receptor Binding Affinity

In vitro studies have demonstrated that **2C-B-Fly** exhibits high affinity for the 5-HT_{2A} and 5-HT_{2C} serotonin receptors. The negative logarithm of the inhibition constant (pKi) values have been reported as 2.89 for the 5-HT_{2A} receptor and 2.93 for the 5-HT_{2C} receptor.[7] Another study reported a similar Ki value of 11 nM for the human 5-HT_{2A} receptor.[7]

Receptor Subtype	Binding Affinity (Ki)	Reference
5-HT _{2A}	11 nM	[7]
5-HT _{2C}	pKi = 2.93	

Functional Activity

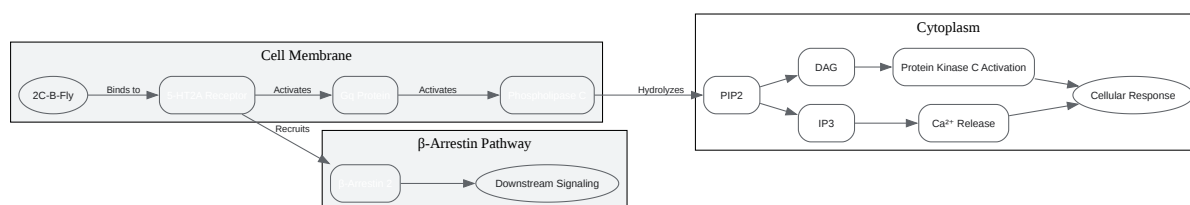
As a partial agonist, **2C-B-Fly** activates serotonin receptors but does not elicit the maximum possible response compared to a full agonist. Its functional activity has been characterized in various in vitro assays. One study investigating β -arrestin 2 (β arr2) recruitment, a measure of G-protein independent signaling, found that **2C-B-Fly** has an EC_{50} of 8.11 nM and an E_{max} of 81.8% at the 5-HT_{2A} receptor.^[1] This potency and efficacy are comparable to its non-rigid analogue, 2C-B.^[1]

Assay	Receptor	EC ₅₀	E _{max}	Reference
β -arrestin 2 Recruitment	5-HT _{2A}	8.11 nM	81.8%	[1]

Signaling Pathways

The primary mechanism of action for **2C-B-Fly**'s psychoactive effects is through the activation of the 5-HT_{2A} receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the downstream neuronal effects that manifest as altered perception, mood, and cognition.

Furthermore, the recruitment of β -arrestin 2 suggests the involvement of G-protein independent signaling pathways, which may contribute to the nuanced pharmacological effects of **2C-B-Fly**.



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Caption: Simplified signaling pathway of **2C-B-Fly** at the 5-HT2A receptor.

Synthesis

The synthesis of **2C-B-Fly** was first described by Monte and Nichols in 1996. A key intermediate in the synthesis of "FLY" compounds is the tetrahydrobenzo[1,2-b;4,5-b']difuran core.[5] This heterocyclic nucleus is typically synthesized from commercially available 1,4-bis(2-hydroxyethoxy)-benzene.[5] The general synthetic route involves formylation, a Henry condensation to form a nitroalkene, followed by reduction of the nitroalkene to the corresponding phenethylamine (2C-H-Fly) using a reducing agent like lithium aluminum hydride.[5] The final step is the aromatic bromination of 2C-H-Fly to yield **2C-B-Fly**. [5]



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